Ethyl 2-(3-chlorobenzamido)benzoate
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Overview
Description
Ethyl 2-(3-chlorobenzamido)benzoate is a chemical compound that belongs to the class of benzoates. It is an important intermediate in the synthesis of various heterocyclic compounds, which exhibit a wide range of biological activities. The compound is characterized by the presence of an ethyl ester group, a benzamido group, and a chlorobenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-chlorobenzamido)benzoate typically involves a two-step process:
Esterification: The first step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid.
Amidation: The second step involves the amidation of the resulting ethyl 4-aminobenzoate with 3-chlorobenzoyl chloride in dry tetrahydrofuran.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-chlorobenzamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobenzene ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoates, while oxidation and reduction can yield different oxidized or reduced derivatives.
Scientific Research Applications
Ethyl 2-(3-chlorobenzamido)benzoate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents that target specific biological pathways.
Industry: The compound is used in the production of various chemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chlorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinase enzymes, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Ethyl 2-(3-chlorobenzamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(2-chlorobenzamido)benzoate: This compound has a similar structure but with the chlorine atom in a different position on the benzene ring.
Ethyl 4-(3-chlorobenzamido)benzoate: This compound is an isomer with the same molecular formula but different structural arrangement.
The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEPLPKSUDYNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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